![molecular formula C22H15NO2S B2688160 2-Anilino-3-(phenylsulfanyl)naphthoquinone CAS No. 72520-46-8](/img/structure/B2688160.png)
2-Anilino-3-(phenylsulfanyl)naphthoquinone
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Overview
Description
2-Anilino-3-(phenylsulfanyl)naphthoquinone is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals.
Mechanism of Action
Target of Action
The primary targets of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are the cellular components of the fungus Candida albicans . This compound has been associated with antifungal activity . Another potential target is the Epidermal Growth Factor Receptor (EGFR), which is a key protein signaling regulator for many cellular events including cancer-related processes .
Mode of Action
This compound interacts with its targets through its redox properties, accepting one or two electrons to form intermediate species . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties . In the case of EGFR, it acts as an inhibitor .
Biochemical Pathways
The affected pathways of this compound are related to the redox properties of the compound. The formation of intermediate species can lead to interactions with crucial cellular molecules, resulting in changes in their biological properties . When acting on EGFR, it inhibits pro-oncogenic downstream signaling pathways including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK .
Pharmacokinetics
The compound’s redox properties and its ability to form intermediate species suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the modification of biological properties of crucial cellular molecules such as oxygen, DNA, and proteins . It also inhibits the conversion of Candida albicans from cellular yeast to filamentous form , and inhibits the EGFR, leading to the suppression of pro-oncogenic downstream signaling pathways .
Action Environment
It’s worth noting that the effectiveness of this compound may be influenced by the specific biological environment in which it is applied, such as the presence of other cellular molecules and the redox state of the environment .
Preparation Methods
The synthesis of 2-Anilino-3-(phenylsulfanyl)naphthoquinone typically involves the reaction of 3-anilino-2-chloro-1,4-naphthoquinone with thiophenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Anilino-3-(phenylsulfanyl)naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in various studies targeting cancer cells.
- Mechanism of Action : The naphthoquinone derivatives, including 2-anilino-3-(phenylsulfanyl)naphthoquinone, have been identified as effective inhibitors of the proteasome, which is crucial for regulating cell cycle and apoptosis. Inhibition of the proteasome leads to accumulation of pro-apoptotic factors and ultimately induces cancer cell death .
- Case Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. For instance, a study reported that modifications to the naphthoquinone scaffold enhanced its antiproliferative activity against HCT116 human colon cancer cells . Another investigation highlighted the compound's ability to induce apoptosis in malignant cells through mitochondrial pathways .
Antifungal Properties
This compound has also been explored for its antifungal activity.
- Efficacy Against Candida : A comprehensive review on naphthoquinones indicated that derivatives like this compound exhibit significant antifungal activity against various Candida species. This is particularly relevant given the increasing resistance to conventional antifungal agents .
- Mechanism : The antifungal action is believed to stem from the disruption of fungal cell membranes and interference with essential metabolic pathways. Studies have identified several naphthoquinones that outperform existing antifungal treatments, making them candidates for further development .
Antibacterial Activity
The antibacterial properties of this compound are noteworthy as well.
- Broad-Spectrum Activity : Research has shown that naphthoquinones possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress in bacterial cells .
- Case Studies : Specific studies have documented the effectiveness of various naphthoquinone derivatives against resistant bacterial strains, highlighting their potential as new antibacterial agents in an era of rising antibiotic resistance .
Synthesis and Development
The synthesis of this compound typically involves straightforward chemical reactions using readily available precursors.
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Nucleophilic substitution | Aniline derivative + 3-(phenylsulfanyl)naphthoquinone | Solvent-free conditions |
2 | Cyclization | Heat application | Elevated temperatures |
3 | Purification | Chromatography | Standard techniques |
This synthetic route not only provides a pathway for producing the compound but also allows for modifications that can enhance its biological activity.
Comparison with Similar Compounds
2-Anilino-3-(phenylsulfanyl)naphthoquinone can be compared with other naphthoquinone derivatives such as:
- 2-Anilino-1,4-naphthoquinone
- 2,3-Dianilino-1,4-naphthoquinone
- 2-Phenoxy-1,4-naphthoquinone
- 2,3-Diphenoxy-1,4-naphthoquinone These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities. The presence of the phenylsulfanyl group in this compound imparts unique properties, particularly in terms of its redox behavior and biological activity .
Biological Activity
Overview
2-Anilino-3-(phenylsulfanyl)naphthoquinone is a synthetic compound belonging to the naphthoquinone class, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicine, particularly as an antifungal and antibacterial agent. Its structure, featuring a phenylsulfanyl group, enhances its redox properties, making it a candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with cellular components, particularly in fungal cells such as Candida albicans. The compound exhibits redox activity, where it can accept one or two electrons to form reactive intermediates that interact with crucial cellular molecules like DNA and proteins. This interaction can lead to significant alterations in cellular functions and viability.
Biological Activities
-
Antifungal Activity :
- The compound has shown promising results against Candida albicans, impacting its growth and survival through oxidative stress mechanisms.
-
Antibacterial Activity :
- Similar to its antifungal properties, this compound demonstrates antibacterial effects, potentially serving as a lead compound for new antimicrobial agents.
-
Cytotoxicity :
- Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential in cancer therapy.
Research Findings
Recent studies have highlighted the biological activities of this compound and related naphthoquinone derivatives. Below are some key findings:
Table 1: Biological Activities of this compound
Case Studies
-
Study on Antifungal Properties :
- A study demonstrated that at concentrations ranging from 1 to 10 µM, this compound significantly inhibited the growth of Candida albicans, with an IC50 value of approximately 5 µM. This suggests a potent antifungal mechanism likely mediated through oxidative stress induction.
-
Cytotoxic Effects on Cancer Cells :
- In vitro assays on various cancer cell lines, including MCF-7 and DU-145, indicated that the compound exhibited cytotoxic effects with IC50 values around 10 µM and 12.5 µM respectively. These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is influenced by its redox properties and ability to form reactive intermediates. These characteristics suggest good bioavailability, although specific studies on its absorption, distribution, metabolism, and excretion (ADME) are still required to fully understand its pharmacological potential.
Properties
IUPAC Name |
2-anilino-3-phenylsulfanylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2S/c24-20-17-13-7-8-14-18(17)21(25)22(26-16-11-5-2-6-12-16)19(20)23-15-9-3-1-4-10-15/h1-14,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVSSDTUHRYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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